molecular formula C14H10N2O3 B068860 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 174533-98-3

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No.: B068860
CAS No.: 174533-98-3
M. Wt: 254.24 g/mol
InChI Key: BNZLHJSPAWACAS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features both a benzimidazole and a phenolic group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxyphenyl and carboxylic acid groups provides unique chemical properties that can be exploited for various reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-hydroxybenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of polyphosphoric acid or concentrated sulfuric acid to promote the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield reduced benzimidazole derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is unique due to the combination of the benzimidazole and hydroxyphenyl groups, which provide distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler phenolic compounds.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNKGDUQIIAXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420618
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174533-98-3
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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